2,2-Dimethoxypropane
Overview
Description
2,2-Dimethoxypropane, also known as acetone dimethyl acetal, is an organic compound with the chemical formula (CH₃)₂C(OCH₃)₂. It is a colorless liquid that is the product of the condensation of acetone and methanol. This compound is primarily used as a water scavenger in water-sensitive reactions and is known for its ability to react quantitatively with water to form acetone and methanol .
Scientific Research Applications
2,2-Dimethoxypropane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the preparation of acetals and acetonides. .
Biology: Utilized for the dehydration of biological samples in histology.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals, including corticosteroids.
Industry: Used in the production of vitamins such as vitamin E and vitamin A, as well as various carotenoids.
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethoxypropane (DMP) is water in water-sensitive reactions . It acts as a water scavenger, reacting with water to form acetone and methanol .
Mode of Action
DMP interacts with its target (water) through an acid-catalyzed reaction . In this reaction, DMP reacts quantitatively with water to form acetone and methanol . This property allows DMP to be used in water-sensitive reactions and in the accurate determination of the amount of water in a sample .
Biochemical Pathways
The primary biochemical pathway affected by DMP is the condensation of acetone and methanol . DMP is the product of this reaction and is used as an intermediate in the synthesis of 2-methoxypropene .
Pharmacokinetics
It is known that dmp is a colorless liquid with a density of 085 g/cm^3 and is soluble in water at 15 g/L (20 °C) . These properties may influence its bioavailability.
Result of Action
The result of DMP’s action is the formation of acetone and methanol from water . This reaction is quantitative, meaning it proceeds to completion . In histology, DMP is used for the effective dehydration of animal tissue .
Action Environment
The action of DMP is influenced by the presence of water and the acidity of the environment . Acid catalysis is necessary for DMP to react with water . Additionally, DMP is used in water-sensitive reactions, indicating that its efficacy may be reduced in environments with high water content .
Safety and Hazards
Future Directions
2,2-Dimethoxypropane is used in various fields such as the synthesis of vitamin E, vitamin A, and various carotenoids such as astaxanthin . It is also used as a reagent for the preparation of 1,2-diols, acetonides, isopropylidene derivatives of sugars, nucleosides, methyl esters of amino acids, and enol ethers .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,2-Dimethoxypropane plays a significant role as a water scavenger . Upon acid-catalyzed reaction, DMP reacts quantitatively with water to form acetone and methanol . This property can be used to accurately determine the amount of water in a sample .
Cellular Effects
The cellular effects of this compound are primarily related to its role in dehydration. In histology, DMP is used for the dehydration of animal tissue
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with water in an acid-catalyzed environment. This reaction results in the quantitative formation of acetone and methanol
Temporal Effects in Laboratory Settings
It is known that DMP is used for the dehydration of animal tissue in histology , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethoxypropane involves the reaction of acetone with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3COCH3+2CH3OH→(CH3)2C(OCH3)2+H2O
The reaction is typically carried out under reflux conditions with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is removed by azeotropic distillation to drive the equilibrium towards the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. Methanol and acetone are mixed and preheated, then passed through a reactor containing a solid acid catalyst such as modified metal oxides. The reaction mixture is then subjected to extractive distillation and rectification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxypropane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form acetone and methanol.
Transacetalization: It can react with other alcohols to form mixed acetals.
Acetonide Formation: It reacts with diols to form acetonides, which are useful as protecting groups in organic synthesis
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Methanol, benzene, hexane.
Reaction Conditions: Reflux, azeotropic distillation
Major Products:
Acetone and Methanol: From hydrolysis.
Mixed Acetals: From transacetalization.
Acetonides: From reactions with diols
Comparison with Similar Compounds
2-Methoxypropene: Another compound used in organic synthesis, particularly for the formation of protective groups.
1,2-Dimethoxypropane: Similar in structure but with different reactivity and applications.
Uniqueness: 2,2-Dimethoxypropane is unique due to its high reactivity with water and its ability to form acetonides efficiently. This makes it particularly valuable in organic synthesis for protecting diol groups and in analytical chemistry for water quantification .
Properties
IUPAC Name |
2,2-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWZVZIVELJPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026441 | |
Record name | 2,2-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026441 | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 2,2-Dimethoxypropane | |
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CAS No. |
77-76-9 | |
Record name | 2,2-Dimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dimethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077769 | |
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Record name | 2,2-DIMETHOXYPROPANE | |
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Record name | Propane, 2,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone-dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.961 | |
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Record name | 2,2-DIMETHOXYPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66P41R0030 | |
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Retrosynthesis Analysis
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